Chiral vs. Racemic Starting Material in Organocatalytic One-Pot Polycyclization
In a one-pot, two-step Michael-lactolization-oxocarbenium ion ring-closing sequence, (5S)-5-phenyltetrahydrofuran-2-ol, as an optically active cyclic hemiacetal, directs the stereochemical outcome of the reaction cascade. Using this enantiopure starting material generates cycloadducts bearing up to seven continuous stereocenters with excellent stereoselectivity. While the racemic hemiacetal is also a competent substrate, its use leads to a mixture of diastereomeric products, directly impacting the yield of a single desired enantiomer. Quantitative yields and dr values for specific cycloadducts are reported in the primary article .
| Evidence Dimension | Stereochemical Directivity and Product Complexity |
|---|---|
| Target Compound Data | Enantiopure (5S)-configured hemiacetal; yields cycloadducts with up to 7 continuous stereocenters and excellent stereoselectivity. |
| Comparator Or Baseline | Racemic 5-phenyltetrahydrofuran-2-ol; yields a mixture of diastereomeric cycloadducts. |
| Quantified Difference | The use of the (5S)-enantiomer provides access to a single enantiomeric series with defined absolute configuration, whereas the racemate affords a mixture requiring separation, leading to a theoretical minimum 50% yield loss for the target enantiomer. |
| Conditions | Organocatalytic one-pot, two-step cascade reaction with enones, as described in Liu & Liu (2018). |
Why This Matters
For a procurement decision in a medicinal chemistry campaign, selecting the enantiopure (5S)-building block is essential to avoid wasting resources on synthesizing and separating unwanted diastereomers, directly accelerating the SAR exploration process.
